4'-Bromo-2-(4-fluorophenyl)acetophenone

Description

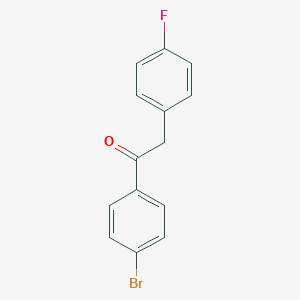

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHOHVUUDBKYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558095 | |

| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107028-32-0 | |

| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0): Current Knowledge and Synthetic Insights

Foreword: This technical guide addresses 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0), a diaryl ketone of interest to researchers in medicinal chemistry and drug discovery. It is crucial to inform the reader that this compound is a specialized research chemical for which detailed, publicly available experimental data—including specific synthesis protocols, comprehensive analytical spectra, and definitive application notes—is limited. This guide, therefore, serves to consolidate the available information, provide expert insights into its probable synthesis and characteristics based on established chemical principles, and clearly delineate the current knowledge gaps.

Compound Identification and Physicochemical Properties

This compound is a substituted deoxybenzoin derivative. The structure features a 4-bromophenyl group bonded to the carbonyl carbon and a 4-fluorophenyl group attached to the alpha-carbon. This arrangement of halogenated aromatic rings makes it a valuable and reactive building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107028-32-0 | [1] |

| Molecular Formula | C₁₄H₁₀BrFO | [1] |

| Molecular Weight | 293.13 g/mol | [1] |

| Exact Mass | 291.99 g/mol | [1] |

| Density (Predicted) | 1.45 g/cm³ | [1] |

| Boiling Point (Predicted) | 387.6°C at 760 mmHg | [1] |

| Flash Point (Predicted) | 188.2°C | [1] |

| Refractive Index (Predicted) | 1.592 | [1] |

| XLogP3 (Predicted) | 4 | [1] |

Note: The properties listed above, apart from molecular formula and weight, are computationally predicted and should be confirmed by experimental analysis.

Synthesis Strategy: The Friedel-Crafts Acylation Approach

The most logical and field-proven approach involves the reaction of bromobenzene with 4-fluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale

The causality behind this synthetic choice is twofold:

-

Activation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-fluorophenylacetyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion. This acylium ion is the key electrophile that will attack the aromatic ring.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of bromobenzene acts as a nucleophile, attacking the electrophilic acylium ion. The bromine atom on bromobenzene is an ortho-, para-directing deactivator. Due to the steric hindrance from the bromine atom, the para-substituted product (4'-Bromoacetophenone core) is typically the major isomer formed.[2]

The reaction concludes with the deprotonation of the resulting arenium ion intermediate, which restores aromaticity and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.

Generalized Experimental Protocol (Illustrative)

The following protocol is based on well-established procedures for Friedel-Crafts acylations, such as the synthesis of 4-bromoacetophenone, and should be adapted and optimized for the specific synthesis of the title compound.[2][3]

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (e.g., 1.2 to 1.5 molar equivalents) and an inert solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Cool the suspension in an ice-water bath to 0-5°C.

Step 2: Formation of Acylium Ion

-

Dissolve 4-fluorophenylacetyl chloride (1.0 molar equivalent) in the chosen inert solvent and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 5°C.

Step 3: Acylation

-

Once the acyl chloride addition is complete, add bromobenzene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture, again ensuring the temperature remains low.

-

After the addition, allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC or GC-MS is recommended).

Step 4: Work-up and Purification

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.[2]

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer with additional solvent (e.g., DCM).

-

Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization from a suitable solvent (such as ethanol or a hexane/ethyl acetate mixture) or by column chromatography.[4]

Synthesis Workflow Diagram

Sources

A Technical Guide to the Molecular Structure and Synthetic Utility of 4'-Bromo-2-(4-fluorophenyl)acetophenone

Abstract: This technical guide provides a comprehensive analysis of 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS No: 107028-32-0), a strategically designed halogenated deoxybenzoin derivative. We will dissect its molecular architecture, detailing the distinct roles of its three key functional components: the reactive ketone, the versatile bromophenyl moiety, and the medicinally relevant fluorophenyl group. This document offers field-proven insights into its logical synthesis, spectroscopic characterization, and its significant applications as a trifunctional building block in modern drug discovery and organic synthesis. The protocols and mechanistic discussions herein are structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable methodologies.

Introduction to a Privileged Scaffold

The acetophenone core represents a class of aromatic ketones that are foundational to organic synthesis.[1] Due to their structural simplicity and versatile reactivity, acetophenone derivatives serve as invaluable precursors in the construction of complex molecular frameworks.[2] They are frequently identified as "privileged scaffolds" in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[3]

This guide focuses on a specific, highly functionalized derivative: this compound. Its structure is not a random assortment of functional groups; it is an intelligently designed intermediate engineered for multistep synthetic campaigns. The molecule can be deconstructed into three key components:

-

A 4'-Bromoacetophenone Backbone: The bromine atom, positioned para to the acetyl group, serves as a highly reliable handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

-

An α-(4-fluorophenyl) Substituent: The phenyl group at the α-position classifies the molecule as a deoxybenzoin derivative. The addition of a fluorine atom on this ring is a deliberate tactic often used in drug design to modulate electronic properties, enhance metabolic stability, and improve target binding affinity.[4]

-

A Ketone Carbonyl Group: This classic functional group acts as a versatile electrophilic center, open to a vast array of transformations including reduction, oxidation, and condensation reactions to build diverse molecular architectures.[5]

This document aims to provide a deep, practical understanding of this molecule, moving from its fundamental properties to its application as a powerful tool for generating novel chemical entities.

Molecular Structure and Physicochemical Properties

The unique reactivity and utility of this compound stem directly from its molecular structure. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the fluorine atom creates a distinct electronic landscape across the molecule, influencing the reactivity of each site. The bromine on one ring and the fluorine on the other provide orthogonal handles for selective chemical modifications.

Quantitative physicochemical data for this molecule are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 107028-32-0 | [] |

| Molecular Formula | C₁₄H₁₀BrFO | [] |

| Molecular Weight | 293.13 g/mol | Calculated |

| IUPAC Name | 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one | - |

| Appearance | Expected to be an off-white to pale yellow solid | - |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) | - |

Synthesis and Mechanistic Rationale

A robust and scalable synthesis is paramount for any valuable building block. The most logical and industrially proven method for constructing this molecule is the Friedel-Crafts acylation . This reaction forms the C-C bond between the bromophenyl ring and the carbonyl carbon.

Causality Behind Experimental Choices:

-

Reaction Choice: Friedel-Crafts acylation is the gold standard for synthesizing aryl ketones from arenes and acyl chlorides. Its mechanism is well-understood, and it is highly effective for electron-rich or moderately deactivated rings like bromobenzene.

-

Catalyst: Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates to the oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the bromobenzene ring.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is ideal. It solubilizes the reactants without coordinating to the Lewis acid catalyst, which would deactivate it.

-

Workup: The reaction is quenched by slowly adding it to ice-cold acid (e.g., aq. HCl). This protonates the aluminum-complexed product, destroys any remaining catalyst, and moves the aluminum salts into the aqueous phase for easy removal.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM, 5 mL per mmol of bromobenzene). Cool the slurry to 0 °C in an ice bath.

-

Acyl Chloride Addition: In a separate flask, dissolve 2-(4-fluorophenyl)acetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

-

Arene Addition: Add bromobenzene (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2M). Stir vigorously for 20 minutes until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the Friedel-Crafts Synthesis.

Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous structural proof.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: This technique confirms the connectivity of protons. For this molecule, the spectrum would show:

-

A key singlet for the two benzylic protons (–CH₂–) around δ 4.3 ppm.

-

Two sets of doublets in the aromatic region (δ 7.0-8.0 ppm). One pair, exhibiting coupling to fluorine, corresponds to the 4-fluorophenyl ring. The other pair corresponds to the 4-bromophenyl ring.

-

-

¹³C NMR: This reveals the carbon skeleton. Key signals would include:

-

The carbonyl carbon (C=O) at a characteristic downfield shift of δ ~196 ppm.

-

The benzylic carbon (–CH₂–) around δ 45 ppm.

-

Aromatic carbons, including the distinct signals for the carbons directly bonded to bromine (C-Br) and fluorine (C-F, showing a large coupling constant).

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The most prominent feature would be a strong, sharp absorption band around 1690 cm⁻¹ , which is characteristic of an aryl ketone C=O stretch.

-

Mass Spectrometry (MS): MS confirms the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Applications in Drug Development & Synthesis

The true value of this compound lies in its role as a trifunctional synthetic hub. Each functional group can be addressed with high selectivity to build molecular diversity, a cornerstone of modern drug discovery.

-

The Bromine Handle for Cross-Coupling: The C(sp²)-Br bond is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This allows for the facile introduction of new aryl, alkyl, vinyl, alkynyl, or amino groups at the 4'-position, rapidly expanding a compound library.

-

The Ketone Handle for Derivatization: The carbonyl group can be transformed into a variety of other functional groups. It can be reduced to a secondary alcohol, which can act as a hydrogen bond donor, or subjected to reductive amination to install amine functionalities. It also serves as a precursor for synthesizing heterocyclic rings like pyrazoles or pyrimidines.

-

The Acetophenone Core as a Bioactive Scaffold: The acetophenone framework itself is recognized as an effective mimic of the acetylated lysine (KAc) side chain. This has led to the discovery of acetophenone-based derivatives as potent inhibitors of bromodomains, such as BRD4, which are epigenetic reader proteins implicated in cancer and inflammation.[7] This molecule provides an excellent starting point for designing novel bromodomain inhibitors.

Visualization of Synthetic Diversification

Caption: Synthetic diversification pathways.

Conclusion

This compound is more than a simple chemical; it is a testament to rational molecular design. Its structure provides three distinct and synthetically valuable points for modification, enabling the efficient and controlled construction of complex molecules. The combination of a cross-coupling handle (bromine), a key drug motif (fluorophenyl), and a versatile carbonyl group makes it an indispensable intermediate for researchers in medicinal chemistry and materials science. Understanding its synthesis, properties, and potential transformations empowers scientists to accelerate the discovery of novel chemical entities with tailored functions.

References

- Bentham Science Publishers. (2020). Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors.

- MDPI. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.

- StudyRaid. (2025). Acetophenone as Building Block in Drug Synthesis.

- Royal Society of Chemistry. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of Acetophenone Derivatives in Organic Synthesis.

- Gesher MSC. (2024). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.

- BOC Sciences. This compound.

-

Organic Syntheses. p-BROMOACETOPHENONE. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. app.studyraid.com [app.studyraid.com]

- 7. benthamdirect.com [benthamdirect.com]

4'-Bromo-2-(4-fluorophenyl)acetophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Comprehensive Guide to the Synthetic Pathways, Mechanistic Insights, and Experimental Protocols for the Preparation of this compound

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing this compound, a key intermediate in the development of pharmaceuticals and advanced materials. We delve into the primary synthetic routes, with a detailed focus on the classical Friedel-Crafts acylation and modern organometallic approaches such as Grignard reactions. Each pathway is examined through the lens of mechanistic causality, experimental design, and practical execution. This document serves as a self-validating system, offering detailed, step-by-step protocols, troubleshooting insights, and comparative analysis to empower researchers in their synthetic endeavors. All claims and protocols are substantiated by authoritative references to ensure scientific integrity.

Introduction: The Significance of α-Aryl Acetophenones

α-Aryl acetophenones are a class of ketones that feature prominently in medicinal chemistry and materials science. Their structural motif serves as a cornerstone for a wide array of biologically active molecules and functional materials. The target molecule of this guide, this compound, is a particularly valuable intermediate. The presence of three distinct functional handles—a ketone, a bromine atom, and a fluorine atom—on a bi-aryl framework allows for precise and versatile downstream chemical transformations[1]. The bromine atom is an excellent leaving group for nucleophilic substitutions and a handle for cross-coupling reactions, while the electronegative fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds[1]. This makes the molecule a crucial building block for synthesizing complex therapeutic agents and specialized organic compounds.

Retrosynthetic Analysis

A logical approach to designing a synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, we can identify plausible bond disconnections and, consequently, viable starting materials. For this compound, two primary disconnections are evident, leading to two distinct and powerful synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: The Friedel-Crafts Acylation Approach

This is a classic and direct electrophilic aromatic substitution method for forming the core aryl ketone structure.[2][3] The strategy involves reacting bromobenzene with 4-fluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Causality

The Friedel-Crafts acylation proceeds through a well-established mechanism. The Lewis acid is not merely a catalyst but a stoichiometric reagent in many cases, as it complexes with both the acyl chloride and the resulting ketone product.

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-fluorophenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[4]

-

Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the ring's aromaticity.[5]

-

Rearomatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (though it remains complexed to the product ketone).[4][5]

-

Workup: A final aqueous workup is required to hydrolyze the aluminum-ketone complex and liberate the final product.[5][6]

Sources

Deconstructing the Nomenclature: From Common Name to IUPAC Standard

An In-depth Technical Guide to the IUPAC Nomenclature and Scientific Context of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the chemical compound commonly referred to as 4'-Bromo-2-(4-fluorophenyl)acetophenone. The primary focus is the systematic determination of its Preferred IUPAC Name (PIN), which is established as 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one . Beyond nomenclature, this document explores the molecule's structural characteristics, physicochemical properties, a representative synthetic methodology, and its significant applications as a versatile intermediate in medicinal chemistry and organic synthesis. The guide is structured to deliver expert insights and practical information for professionals engaged in chemical research and pharmaceutical development.

The name "this compound" is frequently encountered in chemical literature and supplier catalogs. While descriptive, it represents a semi-systematic nomenclature that combines a common name ("acetophenone") with locants to describe substitutions. For unambiguous scientific communication and regulatory purposes, adherence to the standards set by the International Union of Pure and Applied Chemistry (IUPAC) is essential.

The Parent Structure: Acetophenone

"Acetophenone" is a retained IUPAC name for the simplest aromatic ketone, 1-phenylethanone.[1][2][3][4] Its structure consists of a two-carbon ethanone chain where one carbon is the carbonyl group (C1) and the other is a methyl group (C2). The C1 carbon is attached to a phenyl ring. In the semi-systematic name, the positions on the phenyl ring are designated with primed numbers (e.g., 4'-bromo) to distinguish them from the ethanone chain carbons.

Systematic IUPAC Nomenclature Workflow

The IUPAC system provides a logical, step-by-step process for naming organic compounds, ensuring that a unique name corresponds to a single structure.[5][6][7]

Step 1: Identify the Principal Functional Group and Parent Chain. The highest priority functional group in this molecule is the ketone. The longest continuous carbon chain containing this group has two carbons. Therefore, the parent alkane is ethane, and the suffix is changed from "-e" to "-one", making the parent chain ethanone .[7][8][9]

Step 2: Number the Parent Chain. The chain is numbered to give the carbonyl carbon the lowest possible locant. In a two-carbon chain, the carbonyl carbon is designated as position 1.

Step 3: Identify and Name the Substituents. The ethanone chain has two complex substituents:

-

At position 1: A phenyl ring which is itself substituted with a bromine atom at its para-position (position 4). This substituent is named (4-bromophenyl) .

-

At position 2: A phenyl ring substituted with a fluorine atom at its para-position (position 4). This substituent is named (4-fluorophenyl) .

Step 4: Assemble the Full IUPAC Name. The substituents are listed alphabetically (bromo- comes before fluoro-). The complete and preferred IUPAC name is constructed by combining the locants, substituent names, and the parent name.

Thus, the definitive IUPAC name is 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one .

The following diagram illustrates the logical workflow for determining the IUPAC name.

Molecular Structure and Physicochemical Properties

The structural arrangement of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one is key to its reactivity and utility. The molecule features a central ketone linker between two distinct, halogenated aromatic rings.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one | - |

| CAS Number | 107028-32-0 | [10][11] |

| Molecular Formula | C₁₄H₁₀BrFO | [10] |

| Molecular Weight | 293.13 g/mol | [10] |

| Boiling Point | 387.6°C at 760 mmHg | [10] |

| Density | 1.45 g/cm³ | [10] |

Synthesis and Reactivity Insights

Halogenated acetophenone derivatives are crucial intermediates in organic synthesis.[12] The synthesis of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one can be approached through several established organic chemistry transformations. A representative protocol involves the α-bromination of a precursor ketone.

Representative Synthetic Protocol: α-Bromination

This protocol outlines the synthesis of an α-bromoacetophenone, a class of compounds to which the target molecule's precursor belongs. The α-position (C2) of the ketone is selectively brominated.

Objective: To synthesize an α-bromoacetophenone derivative from the corresponding substituted acetophenone.

Materials:

-

Substituted acetophenone (e.g., 1-(4-bromophenyl)ethanone)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or Pyridine hydrobromide perbromide)

-

Radical initiator (e.g., AIBN or benzoyl peroxide), if using NBS

-

Appropriate solvent (e.g., Acetic acid, Methanol, or CCl₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting acetophenone derivative in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add the brominating agent to the solution. If using NBS, a catalytic amount of a radical initiator is also added. The reaction is often performed under inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to reflux (or the optimal temperature determined for the specific reagents) and stir for the required duration (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12][13]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, filter to remove any solid byproducts (like succinimide from NBS).

-

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), sodium bicarbonate (to neutralize acid), and finally with brine.[14]

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure α-bromoacetophenone.

Causality: The choice of a brominating agent like pyridine hydrobromide perbromide is often preferred for its safety and efficiency over liquid bromine.[12] The reaction proceeds via an enol or enolate intermediate, with the acidic or basic conditions facilitating the formation of this nucleophilic species, which then attacks the bromine.

Applications in Research and Drug Development

1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one is not merely a chemical curiosity; it is a highly versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[15][16]

-

Medicinal Chemistry Scaffold: The structure contains two distinct aromatic rings that can be independently functionalized. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

-

Bioisosteric Replacement: The fluorine atom is a crucial element in modern drug design. Its small size and high electronegativity can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[17] Compounds containing the fluorophenyl motif are explored extensively in drug discovery.

-

Intermediate for Bioactive Compounds: α-Bromoacetophenones are well-established precursors for a wide range of heterocyclic compounds and other pharmacologically active agents, including anti-inflammatory drugs and enzyme inhibitors.[12]

The role of this molecule as a synthetic intermediate is depicted below.

Conclusion

The compound this compound is systematically and unambiguously named 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one according to IUPAC nomenclature. This guide has elucidated the logical process for arriving at this name, detailed the molecule's key properties, and outlined its synthetic context. Its structural features, particularly the differentially halogenated phenyl rings flanking a ketone, make it a valuable and reactive intermediate for researchers in organic synthesis and a strategic building block for professionals in drug discovery and development.

References

- LibreTexts. (2023, January 28). 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides.

- JoVE. (2023, April 30). IUPAC Nomenclature of Ketones. Journal of Visualized Experiments.

- Wikipedia. Ketone.

- LibreTexts. (2023, January 28). Nomenclature of Aldehydes & Ketones.

- OpenStax. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement.

- Quora. (2017, August 5). What is the IUPAC name of Acetophenone?.

- Chemistry Stack Exchange. (2016, February 28). Space in naming Acetophenone.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.

- Echemi. Space in naming Acetophenone.

- BU CyberSec Lab. 3′-Bromo-4′-fluoroacetophenone.

- Vedantu. What is the IUPAC name of acetophenone class 12 chemistry CBSE.

- Sigma-Aldrich. 4-Bromo-2-fluoroacetophenone 625446-22-2.

- NIST. Bromo-4-fluoroacetophenone. NIST Chemistry WebBook.

- Study.com. Acetophenone | Structure, Functional Group & Derivatives.

- NIST. Bromo-4-fluoroacetophenone. NIST Chemistry WebBook.

- Echemi. This compound | 107028-32-0.

- ChemicalBook. 2-Bromo-4'-fluoroacetophenone synthesis.

- National Institutes of Health. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.

- Organic Syntheses. p. 109 - Organic Syntheses Procedure.

- Echemi. This compound Safety Data Sheets.

- Sigma-Aldrich. 4-Bromo-2-fluoroacetophenone 625446-22-2.

- ChemBK. (2024, April 9). 2'-Bromo-4'-fluoroacetophenone.

- Google Patents. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.

- Autech. 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.

- National Institutes of Health. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

- ChemicalBook. 3-FLUORO-4-BROMO-ACETOPHENONE | 304445-49-6.

- Zenodo. (2002, May). Selective bromination of acetophenone derivatives with bromine in methanol.

- MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.

Sources

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]

- 5. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 6. Video: IUPAC Nomenclature of Ketones [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ketone - Wikipedia [en.wikipedia.org]

- 9. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zenodo.org [zenodo.org]

- 14. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. innospk.com [innospk.com]

- 17. mdpi.com [mdpi.com]

In-Depth Technical Guide: 4'-Bromo-2-(4-fluorophenyl)acetophenone

Introduction

4'-Bromo-2-(4-fluorophenyl)acetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a brominated phenyl ring and a fluorinated phenyl ring connected by a keto-ethyl bridge, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its core physical and chemical characteristics, analytical methodologies for its characterization, and essential safety protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound's synthetic potential.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀BrFO | |

| Molecular Weight | 293.14 g/mol | |

| CAS Number | 36282-29-8 | |

| Appearance | Off-white solid | |

| Melting Point | Not explicitly available, but related compounds have melting points in the range of 25-50°C. | [1][2] |

| Boiling Point | Data not available. Related compounds have boiling points around 150°C at reduced pressure. | [2] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, benzene, and ethyl acetate. Limited solubility in water. | [3][4] |

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic data and a general analytical workflow.

Spectroscopic Data

While a full experimental spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the brominated and fluorinated phenyl rings. The methylene protons adjacent to the carbonyl group and the fluorinated phenyl ring would likely appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the carbons of the two different aromatic rings, and the methylene carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch is expected. Additionally, bands corresponding to C-H, C=C aromatic, C-Br, and C-F bonds will be present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the presence of a bromine atom in the molecule.

Analytical Workflow

A systematic approach is crucial for the reliable characterization of this compound. The following workflow outlines the key steps from initial assessment to comprehensive analysis.

Caption: General analytical workflow for the characterization of this compound.

A typical High-Performance Liquid Chromatography (HPLC) method for purity analysis would involve a C18 column with a mobile phase gradient of acetonitrile and water.[5] This technique is effective for separating the main compound from any impurities.[5]

Chemical Reactivity and Synthesis

This compound is a valuable building block in organic synthesis due to its multiple reactive sites.[6] The bromine atom on the phenyl ring can participate in various cross-coupling reactions, while the ketone functionality allows for a wide range of transformations. The fluorine atom can influence the electronic properties of the adjacent phenyl ring.[4]

The synthesis of this compound and its analogs often involves Friedel-Crafts acylation or related reactions.[7] For instance, a common synthetic route could involve the reaction of a substituted benzene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst.[7]

Safety and Handling

Proper safety precautions are imperative when working with this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[8][9][10]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear protective gloves and a lab coat.[8]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust or vapors.[9][11]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][11]

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[11]

Storage and Disposal

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8][9]

Conclusion

This compound is a synthetically important molecule with well-defined physical and chemical properties. A thorough understanding of its characteristics, coupled with appropriate analytical techniques and adherence to safety protocols, is essential for its effective and safe use in research and development.

References

-

Cheméo. (n.d.). Bromo-4-fluoroacetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Bromoacetophenone. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bromo-4-fluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Loba Chemie. (2016, May 6). 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

-

ChemBK. (2024, April 9). 2'-Bromo-4'-fluoroacetophenone. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 4'-Bromo-2-iodo-acetophenone. SpectraBase. Retrieved from [Link]

- Noller, C. R., & Adams, R. (1924). p-Bromoacetophenone. Organic Syntheses, 4, 110.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis Potential with 4-Bromo-2-fluoroacetophenone. Retrieved from [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

- 1. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]

- 2. 1006-39-9 CAS MSDS (2'-BROMO-4'-FLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. beta.lakeland.edu [beta.lakeland.edu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Determining the Solubility of 4'-Bromo-2-(4-fluorophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound, defined as its ability to form a homogeneous solution with a solvent, is a fundamental parameter in chemical and pharmaceutical sciences.[4][5] For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic potential.[1] In materials science, solubility dictates the choice of solvents for synthesis, purification, and formulation. Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of research and development.[1][2]

1.1. Physicochemical Profile of 4'-Bromo-2-(4-fluorophenyl)acetophenone

To understand the solubility behavior of this compound, it is essential to consider its molecular structure and related physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₅H₁₀BrFO | N/A |

| Molecular Weight | 305.14 g/mol | N/A |

| Structure | A ketone with a bromophenyl and a fluorophenyl group attached to the carbonyl carbon. | N/A |

| Melting Point | Not available. Structurally similar compounds like 4'-Bromoacetophenone have a melting point of 49-52 °C.[6] | [6] |

| logP (Predicted) | The presence of lipophilic bromo and fluoro-phenyl groups suggests a relatively high logP, indicating a preference for non-polar solvents. A similar compound, 4'-Bromoacetophenone, has a logP of 2.43.[7] | [7] |

| Water Solubility (Predicted) | Likely to be poorly soluble in water due to its aromatic and halogenated nature. Similar compounds like (4-Fluorophenyl)acetone and 4'-Bromoacetophenone are reported to be insoluble in water.[8][9] | [8][9] |

Based on its structure, this compound is a relatively large, non-polar molecule. The presence of the polar ketone group may provide some interaction with polar solvents, but the overall solubility is expected to be dominated by the two aromatic rings and the bromine and fluorine substituents. Therefore, it is anticipated to have low solubility in aqueous media and higher solubility in organic solvents.

Theoretical Framework: Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[4] For a substance to dissolve, the Gibbs free energy of the solution process must be negative. The relationship is described by the equation:

ΔG = ΔH – TΔS [4]

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy (heat of solution).

-

T is the absolute temperature.

-

ΔS is the change in entropy (degree of disorder).[4]

A key guiding principle in predicting solubility is the adage "like dissolves like".[5] This means that solutes tend to dissolve in solvents with similar polarity.

-

Polar Solvents (e.g., water, methanol) will better dissolve polar solutes.

-

Non-polar Solvents (e.g., hexane, toluene) are more effective at dissolving non-polar solutes.

For this compound, its low predicted polarity suggests that it will be more soluble in non-polar organic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10] This technique involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.[10][11] At this point, the solution is saturated with the compound.[4]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and ability to determine the true thermodynamic solubility.[10] This is crucial for preformulation studies where understanding the maximum possible concentration of a drug in a given solvent is essential.[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial. Add a precise volume of the desired solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates.

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Methodologies for Quantification

The accurate quantification of the dissolved this compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.

HPLC-UV Method Development and Validation

A robust HPLC method should be developed and validated according to ICH guidelines (Q2(R2)) to ensure accuracy, precision, and linearity.[12][13][14]

4.1.1. Proposed HPLC Conditions (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[15]

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point for the analysis of aromatic ketones.[15]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector Wavelength: The UV-Vis spectrum of the compound should be measured to determine the wavelength of maximum absorbance (λmax). For acetophenone and its derivatives, this is typically in the range of 240-280 nm.[16]

-

Column Temperature: 30 °C

4.1.2. Method Validation Parameters

According to ICH guidelines, the following parameters should be validated:[17]

-

Specificity: The ability to assess the analyte in the presence of other components.[17]

-

Linearity: A direct correlation between concentration and detector response.[17]

-

Accuracy: The closeness of the results to the true value.[17]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Alternative Method: UV-Vis Spectroscopy

For a more rapid, high-throughput screening of solubility, UV-Vis spectroscopy can be employed.[18] This method is less specific than HPLC but can be effective if the compound has a strong chromophore and does not interfere with the solvent.

4.2.1. UV-Vis Protocol

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.[19]

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Analyze Samples: Measure the absorbance of the diluted, filtered samples from the shake-flask experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the unknown samples.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| Water | Experimental Value | Experimental Value | HPLC-UV |

| PBS (pH 7.4) | Experimental Value | Experimental Value | HPLC-UV |

| Ethanol | Experimental Value | Experimental Value | HPLC-UV |

| Methanol | Experimental Value | Experimental Value | HPLC-UV |

| Acetonitrile | Experimental Value | Experimental Value | HPLC-UV |

| DMSO | Experimental Value | Experimental Value | HPLC-UV |

Note: The table should be populated with the experimentally determined values.

Causality and Self-Validation in Experimental Design

6.1. Ensuring Equilibrium

The cornerstone of accurate thermodynamic solubility measurement is ensuring that true equilibrium has been reached. This is validated by:

-

Time-course sampling: As mentioned, analyzing samples at multiple time points (e.g., 24, 48, 72 hours) and observing a plateau in concentration provides strong evidence of equilibrium.[10]

-

Approaching equilibrium from both supersaturation and undersaturation: While more complex, preparing a supersaturated solution and allowing it to precipitate until equilibrium is reached, and comparing this to the standard undersaturated approach, can definitively confirm the thermodynamic solubility.

6.2. Validated Analytical Method

The use of a fully validated analytical method is a self-validating system for the quantification step.[12][13] Adherence to ICH guidelines ensures that the measured concentrations are accurate and reproducible.[14]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By understanding the underlying thermodynamic principles, employing the robust shake-flask method, and utilizing a validated analytical technique such as HPLC-UV, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in drug discovery, formulation development, and other scientific endeavors.

References

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Houser, A. (2021, March 15). 11: Thermodynamics of Solubility. Chemistry LibreTexts.

- National Center for Biotechnology Inform

- ChemicalBook. (2025, July 24). 2-FLUOROPHENYL CYCLOPENTYL KETONE.

- European Medicines Agency. (2023, November 30). ICH Q2(R2)

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed.

- UPM Pharmaceuticals.

- ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.

- Blasko, A. (2023, December 14). Best Practices For Preformulation In Drug Development. Drug Discovery Online.

- ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.

- Wikipedia. Solubility.

- EXPERIMENT 1 DETERMIN

- ChemicalBook. (2026, January 13). 4'-Bromoacetophenone.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- European Medicines Agency. (2023, November 30).

- Pearson+. How can you use UV spectroscopy to distinguish between the compou....

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- ResearchGate. Table 2 Solubility of different ketones in the buffer medium and....

- ResearchGate.

- BS Publications.

- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- National Institutes of Health. (2024, July 5).

- Institute of Science, Nagpur.

- ResearchG

- Pharma Focus Europe. (2025, May 26). Preformulation Study Part 2: Solubility, Stability & Key Parameters in Drug Development.

- AMSbiopharma. (2025, July 22).

- National Institutes of Health. (2025, February 8). The Optical Properties, UV-Vis.

- Sigma-Aldrich. (2024, September 8).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- MDPI. (2019, November 29).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Tran, E., & Liu, D. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.

- Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).

- Wikipedia. 2-Fluorodeschloroketamine.

- Merck Millipore. 4'-Bromoacetophenone CAS 99-90-1.

- Pharma Focus Europe.

- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Fisher Scientific. (2009, September 22).

- JoVE. (2020, March 26). Video: Solubility - Concept.

- ChemicalBook. (2025, January 27). (4-Fluorophenyl)acetone.

- PubMed. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry.

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 3. bspublications.net [bspublications.net]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. chem.ws [chem.ws]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 9. (4-Fluorophenyl)acetone | 459-03-0 [chemicalbook.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. database.ich.org [database.ich.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 18. enamine.net [enamine.net]

- 19. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Predicted Spectral Data of 4'-Bromo-2-(4-fluorophenyl)acetophenone

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4'-Bromo-2-(4-fluorophenyl)acetophenone (IUPAC Name: 1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone). As experimental spectra for this specific molecule are not widely available in public databases, this document serves as an expert-level predictive guide for researchers in synthetic chemistry and drug development. By leveraging established spectroscopic principles and referencing verified data from structural analogues, we will detail the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section explains the causal relationships between the molecular structure and its spectral output, providing a robust framework for the characterization and quality control of this compound.

Introduction and Molecular Structure Analysis

This compound is a diaryl ethanone derivative featuring a ketone, a brominated phenyl ring, and a fluorinated phenyl ring connected by a methylene bridge. Such α-aryl ketones are significant scaffolds in medicinal chemistry and material science. Accurate structural confirmation is paramount for any research or development application, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide will dissect the predicted spectral characteristics of the target molecule. The core structure consists of three key fragments whose electronic and magnetic environments will dictate the final spectra:

-

The 4-bromobenzoyl group: The electron-withdrawing nature of both the bromine atom and the carbonyl group will significantly influence the chemical shifts of the associated aromatic protons and carbons.

-

The 4-fluorophenyl group: The highly electronegative fluorine atom will induce characteristic splitting patterns in both ¹H and ¹³C NMR due to spin-spin coupling.

-

The α-methylene bridge (-CH₂-): Situated between the carbonyl and the fluorophenyl ring, the protons and carbon of this group will be deshielded and serve as a key diagnostic marker.

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum for this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the methylene bridge and the two aromatic rings.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

The analysis is based on established substituent effects and data from analogues like 4'-bromoacetophenone and 4-fluoroacetophenone.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Assignment | Rationale and Expert Insights |

| ~8.0 - 7.9 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, resulting in a significant downfield shift. They will appear as a doublet due to coupling with H-3'/H-5'. |

| ~7.7 - 7.6 | Doublet (d) | 2H | H-3', H-5' | These protons are ortho to the bromine atom. Their chemical shift is based on the known spectrum of 4'-bromoacetophenone.[3] They appear as a doublet due to coupling with H-2'/H-6'. |

| ~7.3 - 7.2 | Doublet of Doublets (dd) or Triplet (t) | 2H | H-2'', H-6'' | These protons are ortho to the methylene bridge and meta to the fluorine. They are expected to be shifted downfield and will appear as a doublet of doublets due to coupling with both H-3''/H-5'' and the fluorine atom. |

| ~7.1 - 7.0 | Triplet (t) | 2H | H-3'', H-5'' | These protons are ortho to the fluorine atom. The strong coupling to fluorine will split this signal into a triplet (or more accurately, a doublet of doublets that appears as a triplet). This upfield shift relative to the other aromatic protons is characteristic of the electron-donating resonance effect of fluorine. |

| ~4.3 - 4.2 | Singlet (s) | 2H | H-α | This singlet corresponds to the two protons of the methylene bridge. Its downfield position is a direct result of being flanked by two electron-withdrawing groups: the carbonyl (C=O) and the 4-fluorophenyl ring. The lack of adjacent protons results in a singlet. This peak is highly diagnostic for the core structure. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the molecule's asymmetry and the presence of fluorine, a unique signal is expected for each carbon atom.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

The predictions are based on known chemical shifts for acetophenones and fluorinated aromatic compounds.[4] The coupling of carbon atoms to the fluorine atom (J_CF) is a key validation feature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~196 | C=O | The carbonyl carbon is the most deshielded and appears furthest downfield, a characteristic feature of ketones. |

| ~162 (d, ¹J_CF ≈ 245 Hz) | C-4'' | This carbon is directly attached to fluorine, resulting in a large one-bond coupling constant (¹J_CF). Its chemical shift is significantly downfield. |

| ~135 | C-1' | The quaternary carbon of the brominated ring attached to the carbonyl group. |

| ~132 | C-3', C-5' | Aromatic carbons ortho to the bromine atom. |

| ~131 (d, ³J_CF ≈ 8 Hz) | C-2'', C-6'' | Aromatic carbons ortho to the methylene group. They will exhibit a smaller three-bond coupling to the fluorine atom. |

| ~130 | C-1'' | The quaternary carbon of the fluorinated ring attached to the methylene group. |

| ~129 | C-2', C-6' | Aromatic carbons ortho to the carbonyl group. |

| ~128 | C-4' | The carbon atom directly bonded to bromine. Its chemical shift is influenced by the heavy atom effect. |

| ~116 (d, ²J_CF ≈ 21 Hz) | C-3'', C-5'' | Aromatic carbons ortho to the fluorine atom. They will show a characteristic two-bond coupling constant and are shifted significantly upfield due to fluorine's electronic effect. |

| ~45 | C-α | The methylene carbon. Its chemical shift reflects the deshielding effects of the adjacent carbonyl and aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct confirmation of its elemental composition.

Experimental Protocol: MS Acquisition (e.g., ESI-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.

Predicted MS Data and Interpretation

The molecular weight of C₁₄H₁₀BrFO is 293.14 g/mol . The most crucial feature for structural validation is the isotopic pattern of bromine.

Sources

An In-depth Technical Guide on the Safe Handling of 4'-Bromo-2-(4-fluorophenyl)acetophenone

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4'-Bromo-2-(4-fluorophenyl)acetophenone. As a member of the α-haloketone family, this compound is a valuable synthetic intermediate, but its reactivity necessitates stringent safety protocols.[1] This guide is designed to provide the expertise and causal understanding behind safety procedures, ensuring a self-validating system of laboratory practice.

Compound Profile and Hazard Identification

This compound is an aromatic ketone containing both bromine and fluorine atoms. This structure, specifically the α-halogenated ketone motif, confers significant reactivity, making it a versatile building block in organic synthesis for pharmaceuticals and agrochemicals.[2][3] However, this same reactivity is the source of its primary hazards. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack and rendering the compound a potent alkylating agent.[1]

Table 1: GHS Hazard Classification for Structurally Similar α-Haloketones

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4] | Corrosive |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[4] | Corrosive |

| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic or harmful if swallowed.[5][6] | Skull and Crossbones or Exclamation Mark |

| Acute Toxicity (Inhalation) | Category 2/3 | H330/H331: Fatal or toxic if inhaled.[6] | Skull and Crossbones |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] | Exclamation Mark |

Note: This table is a composite based on data for closely related compounds like 2-Bromo-4'-fluoroacetophenone and Phenacyl bromide.[4][6] The signal word associated with these hazards is "Danger" .[4]

A key characteristic of many α-bromo ketones is their lachrymatory nature, meaning they can cause an increased flow of tears and are highly irritating to the eyes and respiratory system.[4][6]

Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical hazards relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and permanent solutions over those that rely on human behavior.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible if it is a required intermediate. Therefore, the primary focus must be on robust Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).

Standard Operating Procedures for Safe Handling

Adherence to the following procedures is mandatory to minimize exposure risk.

Engineering Controls

The causality for using engineering controls is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[4] This is critical to prevent inhalation of dust or vapors, which can cause respiratory irritation or more severe toxic effects.[6][7]

-

Ventilation: Ensure the fume hood has proper airflow (typically 80-120 ft/min face velocity) before beginning work.

-

Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[6][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for chemical resistance.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of α-haloketones, double-gloving is recommended.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a high risk of splashing.[4][9]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[4] Ensure no skin is exposed.

Handling and Storage Protocols

-

Dispensing: This compound is likely a solid.[6] Avoid generating dust during handling.[4] Use spatulas to carefully transfer the material. Do not create a dust cloud.

-

Storage: Store the compound in a tightly sealed, clearly labeled container.[7] It should be kept in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[4][9] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[4] Refrigeration may be recommended.[4]

-

Waste Disposal: All contaminated materials (gloves, pipette tips, absorbent pads) and excess reagent must be disposed of as hazardous chemical waste.[4][7] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency is critical to mitigating harm.[10]

Spill Response Workflow

A chemical spill should be treated as a hazardous event requiring a systematic response.[11][12]

Caption: Step-by-step workflow for responding to a chemical spill.

-

Minor Spill: For a small, contained spill, trained personnel wearing appropriate PPE can manage the cleanup.[13] Cover the spill with an inert absorbent material like vermiculite or sand.[7] Collect the material using non-sparking tools into a designated hazardous waste container.

-

Major Spill: For a large or uncontained spill, evacuate the area immediately.[14] Alert others, and contact your institution's emergency response team from a safe location.[13] Do not attempt to clean it up yourself.

First Aid Measures for Exposure

Immediate action is required following any exposure.[4]

-

Inhalation: Move the affected person to fresh air immediately.[4][9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method).[4] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[4][13] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[4] Continue rinsing. Immediate medical attention from an ophthalmologist is required.[7]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Call a physician or poison control center immediately.[4]

Conclusion

This compound is a powerful synthetic tool whose utility is matched by its potential hazards. Its classification as a corrosive, toxic, and lachrymatory α-haloketone demands the highest standards of laboratory safety. By understanding the chemical principles behind its reactivity and rigorously applying the hierarchy of controls—prioritizing fume hood use, correct PPE, and established handling protocols—researchers can effectively mitigate the risks. Preparedness for emergency situations, including well-understood spill and exposure response plans, forms the final layer of a comprehensive safety system. Adherence to this guide will help ensure the protection of all personnel engaged in the vital work of research and development.

References

-

National Center for Biotechnology Information. (n.d.). p-Bromoacetophenone. PubChem. [Link]

-

Chemistry Shorts. (2023). Alpha-Keto Halogenation. YouTube. [Link]

-

Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. [Link]

- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.

-

Ion Science UK. (n.d.). HAZMAT Spill Response Procedures. [Link]

-

ACTenviro. (2024). Best Practices for Emergency Spill Response. [Link]

-

AOTC. (2024). Emergency Response To Chemical Spills. [Link]

-

Tufts University. (n.d.). Hazardous Materials Spill. Office of Emergency Management. [Link]

-

AOTC. (2023). Chemical Spill Response Procedure: What To Do. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. fishersci.com [fishersci.com]

- 5. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. HAZMAT Spill Response Procedures - Ion Science UK [ionscience.com]

- 11. actenviro.com [actenviro.com]

- 12. keystonespill.com [keystonespill.com]

- 13. Hazardous Materials Spill | Office of Emergency Management [emergency.tufts.edu]

- 14. a-otc.com [a-otc.com]